molecular formula C14H9NO3 B5578644 3-nitrodibenzo[b,f]oxepine

3-nitrodibenzo[b,f]oxepine

Cat. No.: B5578644
M. Wt: 239.23 g/mol
InChI Key: UKZDBVIEPQUMTA-UHFFFAOYSA-N
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Description

3-Nitrodibenzo[b,f]oxepine is a chemical compound that belongs to the class of dibenzo[b,f]oxepines. These compounds are characterized by a seven-membered oxepine ring fused with two benzene rings. The nitro group at the 3-position of the oxepine ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitrodibenzo[b,f]oxepine typically involves the reaction of methoxy derivative dibenzo[b,f]oxepine with different aldehydes in the presence of boron trifluoride diethyl etherate (BF3·OEt2) as a catalyst . This method provides a concise route for constructing the dibenzo[b,f]oxepine skeleton.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Nitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted oxepines, and various functionalized dibenzo[b,f]oxepine compounds .

Scientific Research Applications

3-Nitrodibenzo[b,f]oxepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitrodibenzo[b,f]oxepine involves its interaction with microtubules, which are dynamic intracellular polymers of tubulin. The compound inhibits the dynamics of microtubules, leading to the disruption of mitosis and cell division. This action makes it a valuable tool in cancer research, as tumor cells are more susceptible to damage from microtubule inhibitors .

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f]oxepine: The parent compound without the nitro group.

    Azo-dibenzo[b,f]oxepine: Derivatives with azo groups that exhibit photoswitchable properties.

    Methoxy-dibenzo[b,f]oxepine: Derivatives with methoxy groups that have different chemical reactivity.

Uniqueness

3-Nitrodibenzo[b,f]oxepine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-nitrobenzo[b][1]benzoxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-15(17)12-8-7-11-6-5-10-3-1-2-4-13(10)18-14(11)9-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZDBVIEPQUMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(O2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.